Ethyl benzylidenecyanoacetate

CAS No.: 2025-40-3

Cat. No.: VC2135314

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2025-40-3 |

|---|---|

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.22 g/mol |

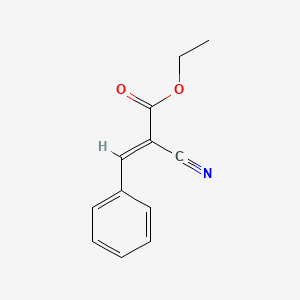

| IUPAC Name | ethyl (E)-2-cyano-3-phenylprop-2-enoate |

| Standard InChI | InChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3/b11-8+ |

| Standard InChI Key | KCDAMWRCUXGACP-DHZHZOJOSA-N |

| Isomeric SMILES | CCOC(=O)/C(=C/C1=CC=CC=C1)/C#N |

| SMILES | CCOC(=O)C(=CC1=CC=CC=C1)C#N |

| Canonical SMILES | CCOC(=O)C(=CC1=CC=CC=C1)C#N |

Introduction

Chemical Structure and Properties

Ethyl benzylidenecyanoacetate (C12H11NO2) has a molecular weight of 201.22 g/mol and is characterized by its α,β-unsaturated carbonyl structure. The compound features a phenyl ring attached to a double bond, which is in conjugation with both a cyano group (-CN) and an ester group (-COOC2H5). This structural arrangement contributes to the compound's reactivity and potential applications in various chemical transformations.

From a physical perspective, ethyl benzylidenecyanoacetate typically exists as a yellowish liquid with specific spectroscopic characteristics that enable its identification and purity assessment. The presence of both the cyano group and the ester functionality allows this compound to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Physical and Chemical Properties

The compound is classified as an irritant according to GHS hazard classification, suggesting caution is required during handling. Its structural features contribute to its chemical reactivity, particularly in condensation reactions and potential biological interactions. The conjugated system of double bonds and electron-withdrawing groups creates a molecule with interesting electronic properties and potential for further functionalization.

Isomeric Configuration

Ethyl benzylidenecyanoacetate typically exists in the E-configuration, which can be confirmed through various spectroscopic methods. This stereochemical arrangement is important for understanding its reactivity patterns and biological activity. The E-configuration is characterized by the planar arrangement of non-hydrogen atoms, which has been confirmed through techniques such as single-crystal X-ray diffraction.

Synthesis Methods

Conventional Synthesis

Ethyl benzylidenecyanoacetate is traditionally synthesized through Knoevenagel condensation, a reaction between a carbonyl compound (typically benzaldehyde) and an active methylene compound (ethyl cyanoacetate) . The conventional synthesis involves:

-

Combining equimolar amounts of benzaldehyde derivatives and ethyl cyanoacetate

-

Using a basic catalyst such as piperidine or ammonium acetate in ethanol

-

Refluxing for extended periods (6-12 hours)

-

Acid quenching, filtration, and recrystallization from ethanol

This method typically yields approximately 70-85% of the desired product, with high stereoselectivity for the E-isomer.

Microwave-Assisted Synthesis

Recent advancements have led to the development of microwave-assisted synthesis methods, which offer significant advantages over conventional techniques . This approach:

-

Dramatically reduces reaction time from hours to minutes (15-30 minutes)

-

Maintains comparable or improved yields (75-88%)

-

Enhances stereoselectivity for the E-isomer

-

Provides a more environmentally friendly alternative

The microwave-assisted Knoevenagel condensation has been particularly effective in producing ethyl benzylidenecyanoacetate derivatives with various substitution patterns on the benzaldehyde moiety .

Comparison of Synthesis Methods

The following table compares the conventional and microwave-assisted methods for synthesizing ethyl benzylidenecyanoacetate:

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 12 hours | 20 minutes |

| Yield | 82% | 85% |

| E-Isomer Purity | ≥95% | ≥98% |

| Energy Consumption | High | Low |

| Environmental Impact | Moderate | Lower |

| Catalyst Requirements | Higher amounts | Reduced amounts |

This comparison demonstrates the clear advantages of microwave-assisted synthesis in terms of efficiency and environmental considerations .

Spectroscopic Characterization

Infrared Spectroscopy

Ethyl benzylidenecyanoacetate exhibits characteristic infrared absorption bands that confirm its structural features . Key IR absorption bands include:

-

Strong absorption at approximately 2220 cm⁻¹, corresponding to the C≡N stretching vibration

-

Absorption at around 1700 cm⁻¹, representing the ester C=O stretching

-

Bands in the 1600-1580 cm⁻¹ range, associated with C=C stretching vibrations

-

Various bands in the fingerprint region that confirm the presence of the aromatic ring

These spectroscopic features provide important information for structural confirmation and purity assessment.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy offers valuable insights into the structure of ethyl benzylidenecyanoacetate. The absence of coupling between α,β-unsaturated protons (typically observed at δ 7.2-8.1 ppm) supports the E-configuration of the compound. Additional characteristic signals include those from the ethyl group of the ester moiety and the aromatic protons of the phenyl ring.

Comprehensive spectroscopic analysis, including FT-IR and ¹H NMR, has been used to characterize newly synthesized derivatives of ethyl benzylidenecyanoacetate, confirming their structures and providing the foundation for subsequent biological activity studies .

Biological Activities and Applications

Antineoplastic Properties

Recent research has demonstrated the potential of ethyl benzylidenecyanoacetate derivatives as anticancer agents . In silico studies using prediction of activity spectra for substances (PASS) have indicated that these compounds may possess significant antineoplastic properties, particularly against breast cancer compared to other cancer types .

The underlying mechanisms for the anticancer activity may involve interactions with specific molecular targets. Molecular docking studies have investigated the binding modes and interaction sites of ethyl benzylidenecyanoacetate derivatives with several human cancer targets, including:

-

Human epidermal growth factor receptor 2 (HER2)

-

Epidermal growth factor receptor (EGFR)

-

Human farnesyl pyrophosphate synthase (FPPS)

Pharmacokinetic Properties and Toxicity

ADMET Studies

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies have been conducted to evaluate the pharmacokinetic properties and toxicity profiles of ethyl benzylidenecyanoacetate derivatives . These in silico investigations provide valuable information regarding the drug-likeness and potential safety concerns associated with these compounds.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations have been employed to investigate the stability and interactions of ethyl benzylidenecyanoacetate derivatives with target proteins . These computational studies provide insights into the dynamic behavior of protein-ligand complexes over time, offering a more realistic representation of biological systems.

A 20 ns molecular dynamics simulation was conducted to evaluate the stability of the binding interactions between ethyl benzylidenecyanoacetate derivatives and cancer targets, further supporting their potential anticancer activity .

Applications in Organic Synthesis

As Synthetic Intermediates

Ethyl benzylidenecyanoacetate serves as a valuable intermediate in the synthesis of various heterocyclic compounds, which have applications in medicinal chemistry and materials science. The presence of multiple functional groups allows for diverse transformations, including:

-

Cycloaddition reactions leading to heterocyclic frameworks

-

Nucleophilic additions to the activated double bond

-

Transformations of the cyano and ester groups

These synthetic applications highlight the versatility of ethyl benzylidenecyanoacetate as a building block in the preparation of complex molecules.

[4+2] Annulation Reactivity

The [4+2] annulation reactivity of ethyl benzylidenecyanoacetate with allenoates is significantly influenced by substituents on the benzaldehyde moiety. Electron-withdrawing groups enhance the electrophilicity of the α,β-unsaturated ester, accelerating cycloaddition reactions. For example, nitro groups have been shown to increase yields by 15-20% compared to unsubstituted analogs.

In contrast, steric hindrance from bulky groups (such as ortho-methyl substituents) may reduce reaction rates but improve regioselectivity for six-membered ring formation. These findings are valuable for designing efficient synthetic routes to complex heterocyclic compounds.

Future Research Directions

Structural Modifications

Future research could focus on developing novel derivatives of ethyl benzylidenecyanoacetate with enhanced biological activities and improved pharmacokinetic properties. Systematic structural modifications, guided by computational studies and structure-activity relationship analyses, may lead to compounds with optimized properties for specific applications.

Expanded Biological Evaluation

While current research has identified potential anticancer properties of ethyl benzylidenecyanoacetate derivatives, expanded biological evaluation could explore additional therapeutic applications. Comprehensive screening against various biological targets may reveal unexpected activities, opening new avenues for drug discovery.

Green Chemistry Approaches

The development of more environmentally friendly synthesis methods for ethyl benzylidenecyanoacetate represents another promising research direction. Building upon the success of microwave-assisted synthesis, other green chemistry approaches could be explored to further reduce environmental impact and improve efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume